4-Methylpentanamide: A Comprehensive Technical Guide
4-Methylpentanamide: A Comprehensive Technical Guide
CAS Number: 1119-29-5
This technical guide provides an in-depth overview of 4-methylpentanamide, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, detailed synthesis protocols, spectral data for characterization, and insights into its potential biological significance.
Chemical and Physical Properties
4-Methylpentanamide, also known as isocaproamide, is a primary amide with the molecular formula C₆H₁₃NO.[1] Its physical and chemical properties are summarized in the table below, providing a foundational understanding of the compound's characteristics.
| Property | Value | Reference |
| CAS Number | 1119-29-5 | [2][3] |
| Molecular Formula | C₆H₁₃NO | [1][4] |
| Molecular Weight | 115.17 g/mol | [1] |
| Melting Point | 118-120 °C | [5] |
| Boiling Point | 245.2 °C at 760 mmHg | [2] |
| Density | 0.894 g/cm³ | [2] |
| InChI | InChI=1S/C6H13NO/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | [1][4] |
| InChIKey | ACMPWZQOUILVFB-UHFFFAOYSA-N | [1][4] |
| SMILES | CC(C)CCC(=O)N | [1] |
| Synonyms | Isocaproamide, 4-Methylvaleramide, γ-Methylvaleramide | [1][4][5] |
Synthesis of 4-Methylpentanamide
The synthesis of 4-methylpentanamide can be achieved through several established methods for amide formation. Below are detailed experimental protocols for common synthetic routes.
Method 1: From 4-Methylpentanoic Acid and Ammonia (B1221849)
This direct amidation method involves the reaction of 4-methylpentanoic acid with ammonia. The reaction typically requires heat to drive the dehydration of the intermediate ammonium (B1175870) salt.
Experimental Protocol:
-
Salt Formation: In a round-bottom flask, dissolve 4-methylpentanoic acid in an excess of a suitable solvent (e.g., toluene).
-
Introduce ammonia gas into the solution or add an aqueous solution of ammonium hydroxide (B78521). The reaction is exothermic and will form the ammonium 4-methylpentanoate (B1230305) salt.
-
Dehydration: Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by the cessation of water collection.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude 4-methylpentanamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel.
Method 2: From 4-Methylpentanoyl Chloride and Ammonia
This method involves the conversion of 4-methylpentanoic acid to its more reactive acid chloride derivative, which then readily reacts with ammonia.
Experimental Protocol:
-
Acid Chloride Formation: In a fume hood, combine 4-methylpentanoic acid with an excess of thionyl chloride (SOCl₂) or oxalyl chloride.
-
Gently reflux the mixture until the evolution of gas (SO₂ or CO and CO₂) ceases.
-
Remove the excess thionyl chloride or oxalyl chloride by distillation.
-
Amination: Dissolve the resulting crude 4-methylpentanoyl chloride in an inert anhydrous solvent (e.g., diethyl ether or dichloromethane) and cool the solution in an ice bath.
-
Slowly bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.
-
A white precipitate of ammonium chloride and the product will form.
-
Work-up and Purification: Filter the reaction mixture and wash the solid with cold solvent.
-
The filtrate can be washed with water and brine, then dried over anhydrous sodium sulfate.
-
Removal of the solvent will yield the crude product, which can be combined with the filtered solid for purification by recrystallization.
Method 3: Using a Coupling Reagent
Modern amide synthesis often employs coupling reagents to facilitate the reaction between a carboxylic acid and an amine under milder conditions. Dicyclohexylcarbodiimide (B1669883) (DCC) is a common example.[6][7]
Experimental Protocol:
-
Reaction Setup: Dissolve 4-methylpentanoic acid and an equimolar amount of a suitable amine source (e.g., ammonium chloride in the presence of a non-nucleophilic base like triethylamine) in an anhydrous aprotic solvent such as dichloromethane (B109758) or acetonitrile.
-
Cool the solution in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up and Purification: Filter off the DCU precipitate.
-
Wash the filtrate with dilute acid (e.g., 1 M HCl) and a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4-methylpentanamide by column chromatography or recrystallization.
Below is a generalized workflow for the synthesis of amides from carboxylic acids.
Spectral Data for Characterization
Accurate characterization of 4-methylpentanamide is crucial for confirming its identity and purity. Below are key spectral data.
Infrared (IR) Spectroscopy
The IR spectrum of 4-methylpentanamide exhibits characteristic peaks for a primary amide.[5]
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 and ~3180 | N-H stretching (two bands for -NH₂) |
| ~2960-2870 | C-H stretching (aliphatic) |
| ~1640 | C=O stretching (Amide I band) |
| ~1620 | N-H bending (Amide II band) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 4-methylpentanamide will show a molecular ion peak (M⁺) and characteristic fragmentation patterns.[8]
| m/z | Assignment |
| 115 | [M]⁺ |
| 72 | [CH₃CH(CH₃)CH₂CO]⁺ |
| 59 | [CONH₃]⁺ |
| 44 | [CONH₂]⁺ |
| 43 | [CH(CH₃)₂]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information. Expected chemical shifts are as follows:
¹H NMR:
-
δ ~0.9 ppm (d, 6H): -CH(CH ₃)₂
-
δ ~1.5 ppm (m, 1H): -CH (CH₃)₂
-
δ ~1.8 ppm (q, 2H): -CH ₂CH(CH₃)₂
-
δ ~2.1 ppm (t, 2H): -CH ₂CONH₂
-
δ ~5.5-6.5 ppm (br s, 2H): -CONH ₂
¹³C NMR: [1]
-
δ ~22.5 ppm: -CH(C H₃)₂
-
δ ~28.0 ppm: -C H(CH₃)₂
-
δ ~35.0 ppm: -C H₂CH(CH₃)₂
-
δ ~42.0 ppm: -C H₂CONH₂
-
δ ~176.0 ppm: -C =O
Biological Activity and Potential Applications
While specific biological activities of 4-methylpentanamide are not extensively documented, its structural similarity to short-chain fatty acids (SCFAs) and their amides suggests potential roles in biological signaling. SCFAs are known to act as signaling molecules through mechanisms such as the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[9]
Fatty acid amides, in general, are recognized as a class of lipid bioregulators.[10] For instance, oleamide (B13806) is a known sleep-inducing factor, and other fatty acid amides exhibit various biological activities.[10] The biological activities of fatty acid amides are an active area of research, with studies exploring their antimicrobial and anti-proliferative effects.
The potential for 4-methylpentanamide to interact with biological systems, possibly through pathways similar to those of other short-chain fatty acid amides, makes it an interesting candidate for further investigation in drug discovery and development.
This technical guide serves as a comprehensive resource for understanding the fundamental properties, synthesis, and potential biological relevance of 4-methylpentanamide. The provided data and protocols are intended to facilitate further research and application of this compound in various scientific disciplines.
References
- 1. Pentanamide, 4-methyl- | C6H13NO | CID 290807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-methylpentanamide | 1119-29-5 [chemnet.com]
- 3. 4-MethylpentanaMide | 1119-29-5 [chemicalbook.com]
- 4. Pentanamide, 4-methyl- [webbook.nist.gov]
- 5. Pentanamide, 4-methyl- [webbook.nist.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 8. Pentanamide, 4-methyl- [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bioactive amides of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
